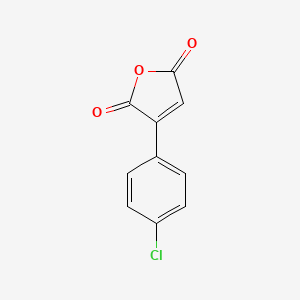
3-(4-Chlorophenyl)-2,5-furandione
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2,5-furandione, also known as 4-chloro-2,5-dihydrofuran-3-one, is a compound of the furan family. It is a colorless, crystalline solid with a melting point of 142-144°C and a boiling point of 250°C. It is soluble in polar organic solvents, but insoluble in water. This compound is used in various scientific research applications, such as drug design, medicinal chemistry, and organic synthesis.
Applications De Recherche Scientifique
Organic Electronics
Application
The compound “3-(4-chlorophenyl)furan-2,5-dione” is a type of furan derivative. Furan derivatives have been receiving attention in the field of organic electronics due to their potential benefits, including increases in conjugation, improved solubility, and better transport properties .
Method of Application
The compound can be incorporated into conjugated systems, which are used in a wide range of applications, including sensors, dyes, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound in organic electronics are not mentioned in the source .
Urease Inhibition
Application
Structure–activity relationship (SAR) revealed that furan chalcone derivatives may be considered as potential lead reagents for urease inhibition .
Method of Application
The method of application or experimental procedures for this application are not mentioned in the source .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound in urease inhibition are not mentioned in the source .
Biofuel Production
Application
The oxidized derivative of furan-2,5-dicarbonyl chloride, which is structurally similar to “3-(4-chlorophenyl)furan-2,5-dione”, has been used as an intermediate for furoate ester biofuel production .
Method of Application
The specific method of application or experimental procedures for this application are not mentioned in the source .
Results or Outcomes
The specific results or outcomes obtained from the use of this compound in biofuel production are not mentioned in the source .
Organic Solar Cells
Application
A new conjugated polymer, poly (4,8-bis (5- (2-ethylhexyl)furan-2-yl)benzo [1,2- b :4,5- b ′]difuran- alt -2,5-didodecyl-3,6-di (furan-2-yl)pyrrolo [3,4- c ]pyrrole-1,4 (2 H,5 H)-dione), P (BDF-FDPP), for organic solar cells has been reported . This polymer contains furan, which is structurally similar to “3-(4-chlorophenyl)furan-2,5-dione”.
Results or Outcomes
The specific results or outcomes obtained from the use of this compound in organic solar cells are not mentioned in the source .
Synthesis of Acrylic Acid Derivatives
Application
The compound “3-(4-chlorophenyl)furan-2-yl” can be used to synthesize acrylic acid derivatives . Acrylic acid derivatives have a wide range of applications in the polymer industry.
Results or Outcomes
The specific results or outcomes obtained from the use of this compound in the synthesis of acrylic acid derivatives are not mentioned in the source .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342932 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,5-furandione | |
CAS RN |
3152-15-6 | |
| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

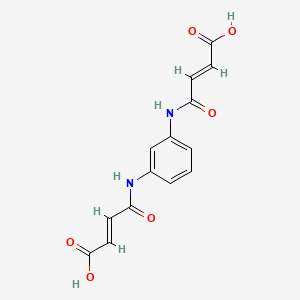
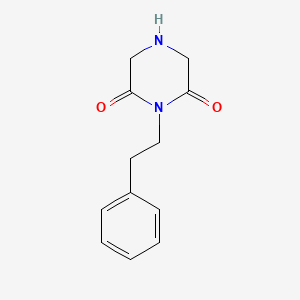
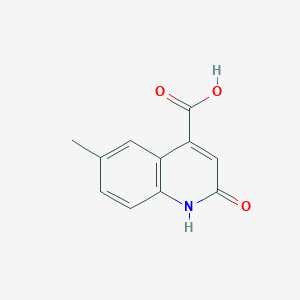
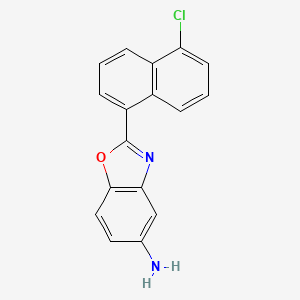
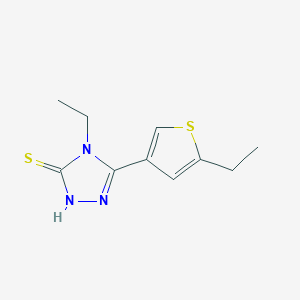

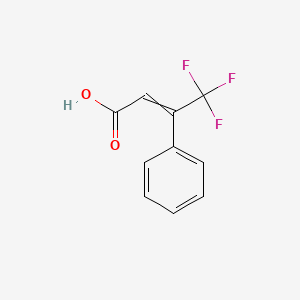
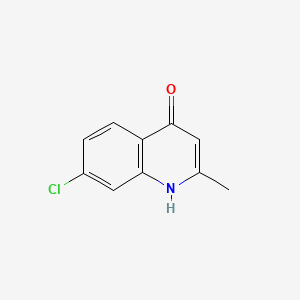


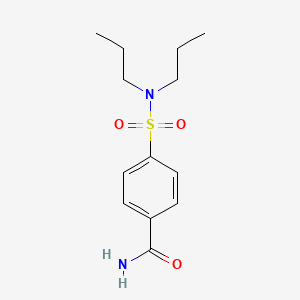

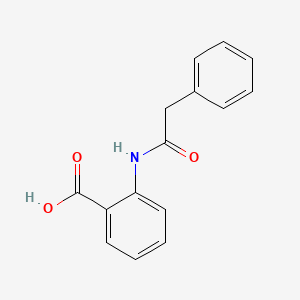
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)